molecular formula C9H7NO3S B13883264 3-Methoxythieno[2,3-c]pyridine-2-carboxylic acid

3-Methoxythieno[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B13883264
M. Wt: 209.22 g/mol
InChI Key: OJCQQUCFLSVHJA-UHFFFAOYSA-N
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Description

3-Methoxythieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are characterized by a thiophene ring fused to a pyridine ring. The presence of both sulfur and nitrogen atoms in the ring structure imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxythieno[2,3-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl 2-chloronicotinate with methyl thioglycolate in the presence of a base such as potassium carbonate. The reaction mixture is heated to around 100°C under a nitrogen atmosphere for several hours. After completion, the mixture is cooled, and the product is extracted using ethyl acetate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxythieno[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-Methoxythieno[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. For example, it has been studied as an inhibitor of G protein-coupled receptor kinase 2 (GRK2), where it binds to the ATP-binding pocket and prevents the phosphorylation of target proteins . This interaction can modulate various signaling pathways and cellular processes.

Comparison with Similar Compounds

  • Thieno[2,3-c]pyridine-6-carboxylic ester
  • Thieno[2,3-c]pyridine-6-carboxamide
  • 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate

Comparison: 3-Methoxythieno[2,3-c]pyridine-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

3-methoxythieno[2,3-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H7NO3S/c1-13-7-5-2-3-10-4-6(5)14-8(7)9(11)12/h2-4H,1H3,(H,11,12)

InChI Key

OJCQQUCFLSVHJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC2=C1C=CN=C2)C(=O)O

Origin of Product

United States

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